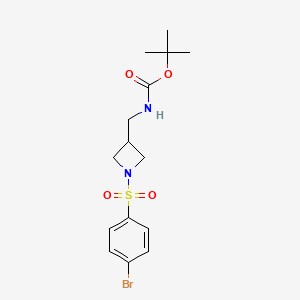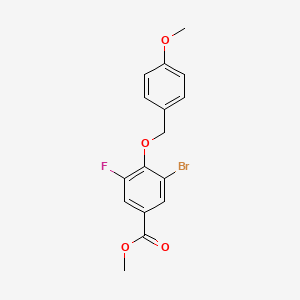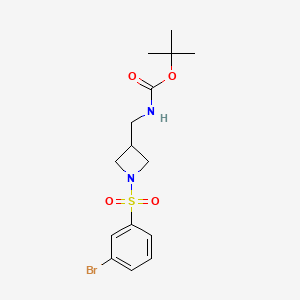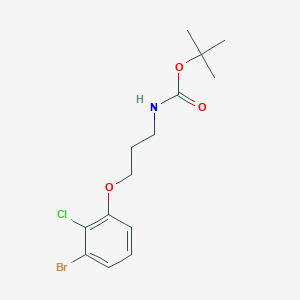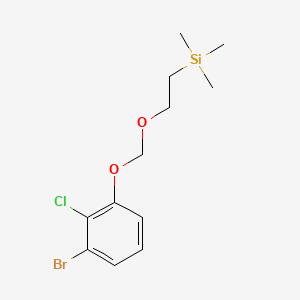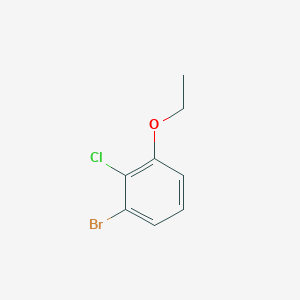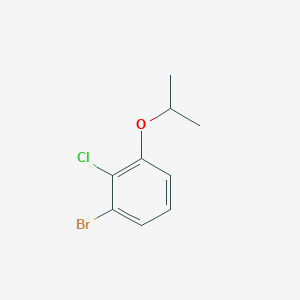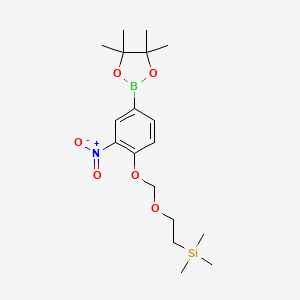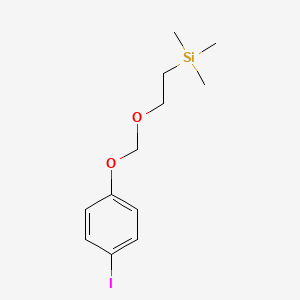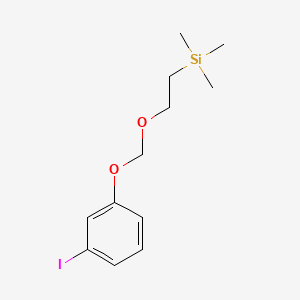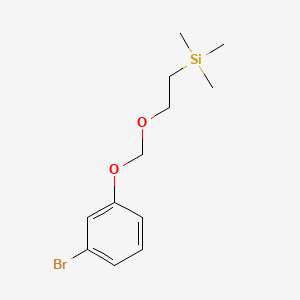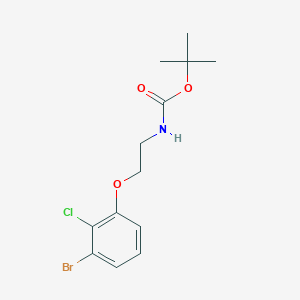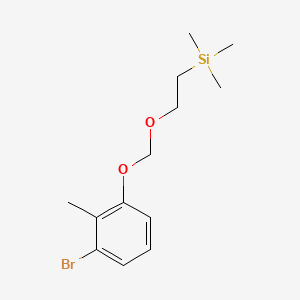
(2-((3-Bromo-2-methylphenoxy)methoxy)ethyl)trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-((3-Bromo-2-methylphenoxy)methoxy)ethyl)trimethylsilane: is an organosilicon compound that features a brominated aromatic ring and a trimethylsilane group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-((3-Bromo-2-methylphenoxy)methoxy)ethyl)trimethylsilane typically involves the reaction of 3-bromo-2-methylphenol with an appropriate alkylating agent, followed by the introduction of the trimethylsilane group. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide. The process can be summarized as follows:
Alkylation: 3-bromo-2-methylphenol reacts with an alkylating agent (e.g., ethylene oxide) in the presence of a base.
Silane Introduction: The resulting intermediate is then treated with trimethylsilyl chloride in the presence of a base to yield the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques.
化学反応の分析
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the aromatic ring and the ether linkage.
Hydrolysis: The trimethylsilane group can be hydrolyzed under acidic or basic conditions to yield the corresponding silanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in an appropriate solvent.
Major Products:
Substitution: Various substituted phenoxy derivatives.
Oxidation: Phenolic compounds and carboxylic acids.
Reduction: Alcohols and ethers.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biology and Medicine:
Drug Development: Potential use as a building block in the synthesis of pharmaceutical compounds.
Biological Probes: Used in the development of probes for studying biological systems.
Industry:
Coatings and Sealants: Used in the formulation of advanced coatings and sealants due to its unique chemical properties.
作用機序
The mechanism by which (2-((3-Bromo-2-methylphenoxy)methoxy)ethyl)trimethylsilane exerts its effects depends on the specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form more complex structures. The molecular targets and pathways involved would vary based on the specific reactions and applications.
類似化合物との比較
- (2-((2-Bromo-3-methylphenoxy)methoxy)ethyl)trimethylsilane
- (2-((2-Bromo-4-methylphenoxy)methoxy)ethyl)trimethylsilane
Comparison:
- Structural Differences: The position of the bromine and methyl groups on the aromatic ring can significantly influence the reactivity and properties of the compound.
- Reactivity: The specific positioning of substituents can affect the compound’s reactivity in substitution, oxidation, and reduction reactions.
- Applications: While similar compounds may have overlapping applications, the unique structure of (2-((3-Bromo-2-methylphenoxy)methoxy)ethyl)trimethylsilane can make it more suitable for certain specialized applications in material science and organic synthesis.
特性
IUPAC Name |
2-[(3-bromo-2-methylphenoxy)methoxy]ethyl-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrO2Si/c1-11-12(14)6-5-7-13(11)16-10-15-8-9-17(2,3)4/h5-7H,8-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOZYVVJWUAPSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)OCOCC[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
